Emate

Steroid Sulfatase Breast Cancer Enzyme Inhibition

Procure the benchmark irreversible steroid sulfatase (STS) inhibitor for assay validation. As the prototypical agent, it provides a critical baseline for potency comparison (IC₅₀ 65 pM in MCF-7 cells) and studies of covalent inhibition kinetics. Its unique dual targeting of STS and hCA II enables polypharmacology research. Ideal for validating estrogenic response in vivo models.

Molecular Formula C18H23NO4S
Molecular Weight 349.4 g/mol
CAS No. 148672-09-7
Cat. No. B014604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmate
CAS148672-09-7
Synonyms3-[(Aminosulfonyl)oxy]estra-1,3,5(10)-trien-17-one;  EMATE;  Estrone 3-Sulfamate;  Estrone O-Sulfamate;  Estrone Sulfamate; 
Molecular FormulaC18H23NO4S
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)N
InChIInChI=1S/C18H23NO4S/c1-18-9-8-14-13-5-3-12(23-24(19,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16H,2,4,6-9H2,1H3,(H2,19,21,22)/t14-,15-,16+,18+/m1/s1
InChIKeyRVKFQAJIXCZXQY-CBZIJGRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emate (CAS 148672-09-7) Baseline Overview: Steroid Sulfatase Inhibitor for Hormone-Dependent Cancer Research


Emate (estrone-3-O-sulfamate, CAS 148672-09-7) is a steroidal aryl O-sulfamate that functions as a potent, irreversible, active site-directed inhibitor of steroid sulfatase (STS), the enzyme responsible for hydrolyzing inactive steroid sulfates (e.g., estrone sulfate, DHEA-S) into their active, estrogenic forms [1][2]. It is a benchmark tool compound used extensively in oncology research to interrogate the STS pathway in hormone-dependent breast cancer and other estrogen-driven diseases [3].

Why Generic Substitution Fails for Emate: Estrogenicity vs. Non-Steroidal Alternatives


Direct substitution of Emate with a non-steroidal STS inhibitor such as Irosustat (STX64/667 COUMATE) or COUMATE is not scientifically equivalent. The critical, quantifiable differentiation lies in Emate's intrinsic estrogenicity, a property absent in its non-steroidal counterparts [1][2]. This estrogenic activity, arising from its steroidal core, fundamentally alters its utility in experimental systems where concurrent estrogen receptor (ER) signaling would confound interpretation of STS inhibition alone. For studies requiring a pure, non-estrogenic STS blockade, Emate is an inappropriate choice, and its use would introduce a significant experimental artifact. Conversely, in research focused on dual-mechanism agents or comparative pharmacology, Emate's estrogenicity is a defining characteristic that cannot be replicated by non-steroidal sulfamates [3].

Quantitative Evidence Guide for Emate Differentiation vs. Irosustat and COUMATE Analogs


MCF-7 Cellular Potency: Emate vs. Irosustat

In a direct cellular context using MCF-7 breast cancer cells, Emate demonstrates significantly higher potency for inhibiting STS than the non-steroidal inhibitor Irosustat. This head-to-head comparison within the same experimental system establishes Emate as a more potent inhibitor in this key breast cancer cell model [1][2].

Steroid Sulfatase Breast Cancer Enzyme Inhibition

Enzymatic Potency in Placental Microsomes: Emate vs. Irosustat

In a standard placental microsomal assay for STS activity, Emate exhibits a higher IC50 (i.e., is less potent) compared to the non-steroidal inhibitor Irosustat. This contrast with the cellular data highlights the importance of the assay system when comparing STS inhibitors [1][2].

Steroid Sulfatase Enzyme Assay In Vitro Pharmacology

Estrogenicity: Emate vs. Non-Steroidal Inhibitors (Class-Level Inference)

Unlike non-steroidal STS inhibitors such as Irosustat and COUMATE, which are devoid of estrogenic activity, Emate acts as a potent estrogen. This class-level difference is a critical determinant of its suitability for specific experimental models [1][2][3].

Estrogen Receptor Off-Target Activity Endocrine Pharmacology

Carbonic Anhydrase II (CAII) Off-Target Inhibition: Emate vs. Irosustat

Both Emate and Irosustat inhibit human carbonic anhydrase II (hCAII), a common off-target for sulfamate-based inhibitors. Quantitative comparison reveals they have comparable inhibitory potency against this enzyme, indicating that this off-target activity is shared and not a key differentiator between them [1].

Carbonic Anhydrase Off-Target Effect Selectivity Profile

Optimal Research and Industrial Application Scenarios for Emate


As a Benchmark STS Inhibitor with Estrogenic Activity in Breast Cancer Research

Emate is best utilized as a positive control and reference standard in studies comparing novel STS inhibitors, particularly where the impact of the steroidal scaffold on both STS inhibition and estrogen receptor signaling is being evaluated. Its dual mechanism—potent, irreversible STS inhibition combined with estrogenicity—makes it an ideal tool for dissecting the relative contributions of these pathways in hormone-dependent breast cancer cell lines like MCF-7 [1]. It serves as a benchmark against which next-generation, non-estrogenic inhibitors are measured for both on-target potency and off-target endocrine effects.

In Vivo Proof-of-Concept Studies for Long-Acting STS Inhibition

Emate's demonstrated in vivo efficacy, where a single 10 mg/kg oral dose inhibited tissue estrone sulfatase activity in rats by more than 95% for up to 7 days [1], positions it as a valuable tool for acute and sub-chronic in vivo pharmacology studies. This long duration of action, coupled with its oral bioavailability, allows researchers to investigate the effects of sustained STS blockade on tumor growth, hormone levels, and other disease-relevant endpoints without the need for continuous compound administration [1].

Comparative Pharmacology Studies on Sulfamate Off-Target Effects

Given its well-characterized inhibition of carbonic anhydrase II (CAII) with an IC50 in the 25-59 nM range [1], Emate is a suitable tool for investigating the broader pharmacology of aryl O-sulfamates. It can be used in side-by-side comparisons with non-steroidal sulfamates (e.g., Irosustat, COUMATE) and other CA inhibitors (e.g., acetazolamide) to delineate the relative contributions of STS inhibition versus CAII inhibition to observed cellular or in vivo phenotypes, a crucial step in target deconvolution and lead optimization [1].

Structural Biology and Mechanism of Action Studies

As the prototypical steroidal, irreversible, active site-directed STS inhibitor, Emate is an essential reagent for crystallography, docking, and kinetic studies aimed at understanding the STS active site and the mechanism of sulfamate-based inhibition. Its covalent binding mechanism and well-defined structure-activity relationship (SAR) [1] provide a foundation for rational design of improved inhibitors and for interpreting the binding modes of novel chemical entities targeting STS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.